molecular formula C9H9BrClNO2 B1525546 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 883517-55-3

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No.: B1525546
CAS No.: 883517-55-3
M. Wt: 278.53 g/mol
InChI Key: YVALCZCFIHHDAD-UHFFFAOYSA-N
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Description

2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide (CAS 883517-55-3) is a brominated acetamide derivative of high interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C 9 H 9 BrClNO 2 and a molecular weight of 278.53 g/mol, is characterized by its high purity of 95% . Its structure features a bromoacetamide group attached to a 3-chloro-4-methoxyaniline moiety, making it a valuable building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds . In research settings, this acetamide serves as a key precursor in organic synthesis. Its reactive bromoacetyl group makes it amenable to nucleophilic substitution reactions, allowing researchers to incorporate the aniline segment into larger molecular frameworks. Such derivatives are frequently explored for their potential biological activities. Studies on analogous compounds highlight significant research interest in similar structures for their antioxidant and anticancer properties, demonstrating the value of this chemical scaffold in drug discovery initiatives . Please handle this product with care. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment, including gloves and eye/face protection. Ensure good ventilation and avoid breathing its dust or fumes . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2/c1-14-8-3-2-6(4-7(8)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVALCZCFIHHDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-N-(3-chloro-4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, molecular interactions, and pharmacological effects based on diverse scientific literature.

Synthesis and Characterization

The synthesis of this compound typically involves the bromination of N-(3-chloro-4-methoxyphenyl)acetamide. The characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including:

  • U-87 (human glioblastoma)
  • MDA-MB-231 (triple-negative breast cancer)

In vitro assays indicated that these compounds could inhibit cell viability effectively, with IC50 values demonstrating their potency compared to standard chemotherapeutic agents. Notably, modifications in the chemical structure, such as the presence of methoxy groups, have been linked to enhanced activity against cancer cells .

CompoundCell LineIC50 Value (μM)Reference
This compoundU-8715
Similar DerivativeMDA-MB-23110

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Carbonic Anhydrase Isoforms : Some studies suggest that similar compounds inhibit specific carbonic anhydrase (CA) isoforms, which are implicated in tumor progression and metastasis. The inhibition of CA IX has been particularly noted in hypoxic tumor environments, enhancing the efficacy of these compounds .
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death. This effect is often evaluated using flow cytometry and caspase activity assays.

Antioxidant Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antioxidant activity. The DPPH radical scavenging assay is commonly used to evaluate this property, with results indicating that certain derivatives possess antioxidant capabilities comparable to established antioxidants like ascorbic acid .

Case Studies

Several case studies have been published regarding the biological activity of compounds related to this compound:

  • Study on Anticancer Activity : A study involving a series of modified acetamides found that those with methoxy substitutions exhibited superior cytotoxicity against U-87 cells compared to controls .
  • Mechanistic Insights : Research investigating the interaction between these compounds and CA IX revealed that structural modifications could significantly enhance inhibitory potency, suggesting avenues for further drug development .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Substituents on Aromatic Ring Acetamide Modification Key Structural Differences
Target compound 3-chloro, 4-methoxy 2-bromoacetyl Reference for comparison
2-Bromo-N-(4-bromophenyl)acetamide 4-bromo 2-bromoacetyl Bromine at para position; lacks methoxy
2-Bromo-N-(2-chlorophenyl)acetamide 2-chloro 2-bromoacetyl Chlorine at ortho position
N-(3-chloro-4-fluorophenyl)acetamide 3-chloro, 4-fluoro Unsubstituted acetyl Fluoro instead of methoxy; lacks bromine
N-(4-Bromo-2-methoxyphenyl)acetamide 4-bromo, 2-methoxy Unsubstituted acetyl Substituent positions inverted

Key Observations :

  • Substituent Position : The 3-chloro-4-methoxy configuration in the target compound contrasts with para-substituted analogs (e.g., 4-bromo in ), altering electronic effects and steric accessibility.
  • Halogen vs. Methoxy: Replacement of fluorine with methoxy (cf.
  • Brominated Acetyl Group : The 2-bromoacetyl moiety distinguishes the target compound from unsubstituted analogs (e.g., ), enabling nucleophilic substitution reactions or halogen bonding .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Trends Key Spectral Data (NMR, IR)
Target compound Not reported Likely polar aprotic Expected δ~10.5 ppm (NH), δ~4.0 ppm (CH2Br)
2-Bromo-N-(4-bromophenyl)acetamide 148–150 Low in non-polar solvents δ 10.51 (NH), δ 4.03 (CH2)
2-Bromo-N-(4-phenylthiazol-2-yl)acetamide 180 Insoluble in water δ 7.57–7.50 (aromatic CH)
N-(3-chloro-4-fluorophenyl)acetamide Not reported Moderate in DMSO Halogen-specific interactions in IR

Key Observations :

  • Melting Points: Brominated derivatives (e.g., ) exhibit higher melting points (~150–180°C) compared to non-halogenated analogs, likely due to increased molecular rigidity and intermolecular forces.
  • Solubility : The methoxy group in the target compound may enhance solubility in polar solvents compared to purely halogenated analogs .

Table 3: Functional Comparisons

Compound Name Biological Activity Reactivity Profile Key Interactions
Target compound Potential kinase inhibition Halogen bonding, nucleophilic substitution Gly151 (halogen bond), Ser211 (H-bond)
Fragment 5 (3-chloro-4-fluorobenzamide) Potent protein binding (ITC data) Halogen bonding Gly151 (Cl···O), Ser211 (H-bond)
N-(4-Bromo-2-methoxyphenyl)acetamide Pharmaceutical intermediate Coupling reactions Electronic effects from substituents

Key Observations :

  • Halogen Bonding : The target compound’s bromine may form weaker halogen bonds compared to chlorine in fragment 5 , but its larger atomic radius could enhance van der Waals interactions.
  • Methoxy Group Contribution : The 4-methoxy group may stabilize the aromatic ring via resonance, reducing electrophilicity compared to halogen-only analogs .

Preparation Methods

Acylation of 3-chloro-4-methoxyaniline with 2-bromoacetyl bromide

  • Reagents and Conditions : 3-chloro-4-methoxyaniline is reacted with 2-bromoacetyl bromide in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5°C) to control the exothermic reaction.
  • Base : A tertiary amine base such as triethylamine or pyridine is used to neutralize the hydrogen bromide generated during the reaction.
  • Procedure : The amine is dissolved in the solvent with the base, and the 2-bromoacetyl bromide is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
  • Workup : After completion, the reaction mixture is washed with water and brine to remove inorganic salts, dried over anhydrous sodium sulfate, and the product is isolated by solvent evaporation and recrystallization or column chromatography.

This method is consistent with the industrial synthesis of related compounds such as N-(2-bromo-4-methoxyphenyl)acetamide, where acetyl chloride or acetic anhydride derivatives are used similarly for acylation.

Alternative Method: Amidation via Coupling Agents

  • Starting Materials : 2-bromoacetic acid and 3-chloro-4-methoxyaniline.
  • Coupling Agents : Use of carbodiimides (e.g., DCC - dicyclohexylcarbodiimide) or uronium salts (e.g., HATU, TBTU) to activate the carboxylic acid for amide bond formation.
  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
  • Procedure : The 2-bromoacetic acid is activated by the coupling agent in the presence of base (e.g., N,N-diisopropylethylamine), then the amine is added to form the amide bond.
  • Advantages : This method avoids the use of acid halides and can be milder, reducing side reactions.
  • Purification : Similar workup and purification as above.

This approach is supported by the synthesis of N-substituted 2-bromoacetamides reported in literature, where substituted amines react with bromoacetyl bromide or activated bromoacetic acid derivatives in basic media.

Reaction Conditions Optimization

Parameter Typical Conditions Effect on Yield and Purity
Solvent Dichloromethane (DCM), THF, or DMF Polar aprotic solvents stabilize intermediates, improve yields
Temperature 0–5°C during addition, then room temperature Controls exothermic reaction, reduces side products
Base Triethylamine, Pyridine Neutralizes HBr, prevents acid-catalyzed side reactions
Reaction Time 2–6 hours Ensures complete conversion
Purification Method Column chromatography (silica gel, ethyl acetate/hexane) Achieves >95% purity

Characterization of the Synthesized Compound

  • NMR Spectroscopy : Aromatic protons show characteristic shifts influenced by the chloro and methoxy substituents; methoxy protons appear near δ 3.7–4.0 ppm; amide NH proton typically appears downfield.
  • IR Spectroscopy : Amide C=O stretch around 1650–1680 cm⁻¹; N–H bending near 1550 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak consistent with molecular weight (~281 g/mol for C9H9BrClNO2).
  • Melting Point and Purity : Confirmed by recrystallization and chromatographic purity assays.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Disadvantages
Acylation with 2-bromoacetyl bromide 3-chloro-4-methoxyaniline + 2-bromoacetyl bromide Base (triethylamine), DCM, 0–25°C High yield, straightforward Requires handling acid halide
Amidation via coupling agents 3-chloro-4-methoxyaniline + 2-bromoacetic acid DCC or HATU, base, DMF, room temp Milder conditions, less corrosive More expensive reagents

Research Findings and Notes

  • The presence of the electron-withdrawing chloro and bromine atoms affects the reactivity of the aromatic amine and acylation step, often requiring careful control of reaction conditions to avoid side reactions such as hydrolysis or poly-substitution.
  • Solvent choice and temperature control are critical for optimizing yield and purity.
  • The compound’s stability under standard laboratory conditions allows for straightforward purification by chromatography or recrystallization.
  • Spectroscopic characterization confirms the expected substitution pattern and amide formation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves bromination of the acetamide precursor under controlled conditions. Key steps include:

  • Reagent Selection : Use of brominating agents (e.g., Br2\text{Br}_2 or NBS\text{NBS}) in anhydrous solvents like dichloromethane or THF .
  • Condition Optimization : Temperature (0–25°C), solvent polarity, and reaction time (monitored via TLC or HPLC) to minimize side products .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization for high-purity isolation .

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., methoxy and chloro groups) .
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding in orthorhombic P212121P2_12_12_1 space groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C9H8BrClNO2\text{C}_9\text{H}_8\text{BrClNO}_2) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : DFT or molecular docking predicts electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets (e.g., enzymes) .
  • Reaction Path Analysis : Transition-state modeling identifies feasible synthetic routes for derivatives (e.g., substituting bromine with amino groups) .
  • Data-Driven Optimization : Machine learning integrates experimental and computational data to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Profiling : IC50_{50}/EC50_{50} determination across multiple cell lines (e.g., MTT assays) to distinguish selective toxicity .
  • Mechanistic Studies : ROS generation assays or flow cytometry to differentiate apoptosis (cancer cells) vs. membrane disruption (microbes) .
  • Meta-Analysis : Cross-referencing structural analogs (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to identify substituent-specific trends .

Q. How can structural modifications enhance solubility or bioavailability for pharmacological applications?

  • Methodological Answer :

  • Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve water solubility .
  • Co-Crystallization : Use of co-formers (e.g., succinic acid) to modify crystal packing and dissolution rates .
  • Lipophilicity Tuning : Replace methoxy with polar groups (e.g., hydroxyl) while retaining halogen bonding for target engagement .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives?

  • Methodological Answer :

  • Multivariate Regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Cluster Analysis : Group derivatives by similarity in functional groups (e.g., triazoles, oxadiazoles) to identify activity clusters .
  • Validation : Leave-one-out cross-validation to assess predictive power of SAR models .

Q. How do reaction intermediates impact scalability in multi-step syntheses?

  • Methodological Answer :

  • In-situ Monitoring : ReactIR or inline NMR tracks intermediates (e.g., acetamide enolates) to optimize quenching and workup .
  • Green Chemistry Metrics : Atom economy and E-factor calculations to minimize waste in bromination steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide
Reactant of Route 2
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2-bromo-N-(3-chloro-4-methoxyphenyl)acetamide

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